molecular formula C15H10BrNO2 B12122003 Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- CAS No. 62693-27-0

Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)-

Cat. No.: B12122003
CAS No.: 62693-27-0
M. Wt: 316.15 g/mol
InChI Key: IWOCPEIXISAXRF-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Chemical Reactions Analysis

2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone can be compared with other benzoxazole derivatives such as:

The uniqueness of 2-(benzo[d]oxazol-2-yl)-1-(4-bromophenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C16H14BrN1O
  • Molecular Weight : Approximately 316.154 g/mol
  • Functional Groups : The compound contains a benzoxazole moiety and a bromophenyl group, which may enhance its reactivity and biological activity.

Anticancer Activity

Ethanone derivatives, particularly those containing the benzoxazole structure, have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. For instance, studies have shown that certain benzoxazole derivatives can inhibit the phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β), which are crucial for tumor cell survival .

Case Study : A study on benzoxazole derivatives reported significant antitumor activity against HeLa and HepG2 cells. The most potent compounds demonstrated IC50 values comparable to established anticancer drugs, suggesting a promising therapeutic potential for ethanone derivatives in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- have also been explored. Benzoxazole compounds are known for their broad-spectrum antimicrobial effects. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains and fungi, including Candida species.

Research Findings :

  • Benzoxazoles demonstrated effective inhibition of Candida albicans with minimal inhibitory concentrations (MIC) as low as 16 µg/mL .
  • The mechanism of action appears to involve disruption of membrane integrity and interference with sterol synthesis in fungal cells.

Neuroprotective Effects

The neuroprotective potential of ethanone derivatives has garnered attention due to their ability to modulate neuroinflammatory processes. Compounds containing benzoxazole rings have been linked to reduced oxidative stress and inflammation in neuronal cells, suggesting their utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethanone, 1-(4-bromophenyl)C15H13BrOLacks benzoxazole group; different biological profile
2-Amino-1-(4-bromophenyl)ethanoneC15H14BrNContains an amino group; potential for different interactions
2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanoneC15H14BrN3OPotential anticoronaviral activity; structurally distinct

The presence of both the benzoxazole and bromophenyl groups in ethanone, 2-(2-benzoxazolyl)-1-(4-bromophenyl)- suggests enhanced reactivity and potential for diverse applications compared to structurally similar compounds.

Properties

CAS No.

62693-27-0

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)13(18)9-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2

InChI Key

IWOCPEIXISAXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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